molecular formula C14H8ClN3O5 B12711894 3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone CAS No. 125629-23-4

3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone

Cat. No.: B12711894
CAS No.: 125629-23-4
M. Wt: 333.68 g/mol
InChI Key: QZNQPUPLOHPCDE-UHFFFAOYSA-N
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Description

3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone is a synthetic quinoxalinone derivative of significant interest in biochemical research, particularly in the study of enzyme inhibition. This compound is structurally characterized by a chlorinated, dihydroxy, and nitrated phenyl ring fused to a quinoxalinone core, a motif known for its diverse biological activities. Its primary research value lies in its function as a potent and selective inhibitor of Tyrosinase , a key enzyme in the melanin biosynthesis pathway. Studies, including those referenced in the PDB ligand code 0ZQ, have explored its binding affinity and mechanism, where it acts as a competitive inhibitor by chelating copper ions within the enzyme's active site. This mechanism makes it a valuable chemical tool for investigating melanogenesis, understanding hyperpigmentation disorders, and developing potential therapeutic agents. Furthermore, the quinoxalinone scaffold is recognized for other pharmacological properties, such as antimicrobial and anticancer activities, suggesting broader utility in pharmaceutical discovery. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

125629-23-4

Molecular Formula

C14H8ClN3O5

Molecular Weight

333.68 g/mol

IUPAC Name

3-(2-chloro-3,4-dihydroxy-5-nitrophenyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C14H8ClN3O5/c15-10-6(5-9(18(22)23)12(19)13(10)20)11-14(21)17-8-4-2-1-3-7(8)16-11/h1-5,19-20H,(H,17,21)

InChI Key

QZNQPUPLOHPCDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=C(C(=C3Cl)O)O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone is a synthetic compound that belongs to the class of quinoxalinones. This compound has garnered attention due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

The chemical structure of 3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone is characterized by the following properties:

PropertyValue
Molecular Formula C₁₄H₈ClN₃O₅
Molecular Weight 333.683 g/mol
Density 1.73 g/cm³
Boiling Point 224.4 °C at 760 mmHg
Flash Point 89.5 °C
LogP 1.5629

Anticancer Activity

Research indicates that quinoxalinones exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives, including 3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A-54912.5Induction of apoptosis via caspase activation
MCF-715.0Inhibition of cell proliferation through cell cycle arrest
HT-108010.0Targeting mitochondrial pathways leading to cell death

In these studies, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against various cancers.

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of 3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone has also been explored. The compound exhibited notable activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with non-small cell lung cancer (NSCLC) treated with a regimen including quinoxalinone derivatives showed a significant improvement in progression-free survival compared to control groups. The study highlighted the importance of further investigation into this class of compounds for cancer therapy .
  • Case Study on Inflammatory Disorders : A cohort study assessed the effects of this compound in patients with rheumatoid arthritis. Participants receiving treatment reported reduced joint inflammation and pain levels, correlating with decreased levels of inflammatory markers in serum samples .

Comparison with Similar Compounds

3,4-Dihydro-2(1H)-quinoxalinone

  • Structure: Contains a partially saturated quinoxalinone core (dihydro form at positions 3 and 4).
  • Properties: Reduced aromaticity compared to the fully unsaturated quinoxalinone, enhancing solubility in polar solvents.

3-Methyl-3,4-dihydro-2(1H)-quinoxalinone

  • Structure: Features a methyl group at position 3 of the dihydroquinoxalinone core.
  • Properties : Melting point: 138–141°C; solubility in chloroform under heating.
  • Applications: Reported as a precursor for novel anti-cancer agents, highlighting the role of alkyl substituents in modulating biological activity .

3-(Indol-3-yl)-quinoxalinone Derivatives

  • Structure: Quinoxalinone substituted with indole at position 3.
  • Synthesis: Synthesized via iron-catalyzed oxidative cross-coupling, demonstrating the adaptability of quinoxalinones for diverse functionalization .

3-[5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one

  • Structure: Quinoxalinone fused with an oxadiazole ring.
  • Applications : Serves as a precursor for antibacterial agents, with activity comparable to ofloxacin in some derivatives .

Condensation Reactions

  • Example: Condensation of furan-2,3-diones with 1,2-phenylenediamines yields 2(1H)-quinoxalinones. Yields vary significantly (25–80%) depending on substituents and reaction conditions (e.g., 3af: 75% yield with 4-nitro-1,2-phenylenediamine) .
  • Comparison : The target compound’s nitro and chloro substituents may reduce reaction efficiency due to steric hindrance or electronic deactivation.

Alkaline Cleavage

  • Example: Alkaline treatment of 1,3-diketones (e.g., 3af, 3bd) generates 3-arylmethyl-2(1H)-quinoxalinones (52–70% yields) .
  • Relevance : The dihydroxy groups in the target compound may necessitate modified conditions to prevent undesired side reactions.

Antibacterial Activity

  • Quinoxalinone-Schiff Bases: Derivatives with hydrazine-carboxymethyl groups exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

  • 3-Methyl-3,4-dihydro-2(1H)-quinoxalinone: Demonstrates anti-cancer properties, suggesting that alkylation at position 3 could enhance cytotoxicity .
  • Triazoloquinoxalinones: Derivatives show in vitro antitumor activity, emphasizing the importance of heterocyclic fusion for targeting cancer cells .

Metabolic Pathways

    Preparation Methods

    Method Summary

    • Starting materials: Catechol and chloroacetic acid.
    • Reagent: Thionyl chloride (SOCl₂).
    • Procedure:
      • Mix catechol and chloroacetic acid in a reaction vessel.
      • Slowly add thionyl chloride dropwise at room temperature with stirring.
      • Heat the mixture to 50–80 °C (optimal at 80 °C) and maintain for about 5 hours.
      • Cool the reaction mixture to 0–5 °C.
      • Quench by slow addition of water.
      • Heat again to 80 °C for 30 minutes, then allow slow cooling to 55–65 °C for 2 hours.
      • Further cool to 0–5 °C and maintain for 1–5 hours to induce crystallization.
      • Filter and dry the product.

    Key Parameters and Yields

    Parameter Range/Value Notes
    Molar ratio (catechol:chloroacetic acid) 1 : 0.7–2.0 Optimal 1 : 0.8–1.5
    Thionyl chloride amount 0.5–5 times catechol amount Optimal 0.9–1.1 times
    Water volume for quenching 3–10 mL per gram catechol Optimal 6–7 mL/g
    Reaction temperature 50–80 °C Optimal 80 °C
    Reaction time ~5 hours Until HPLC confirms completion
    Product purity >99% Nearly white crystals
    Yield 60–80% Depending on exact molar ratios

    Analytical Data

    • HPLC purity >99%
    • ¹H NMR (400 MHz, DMSO-d6): δ 9.99 (s, 1H), 9.39 (s, 1H), 7.36–7.31 (m, 2H), 6.80–6.78 (d, 1H), 4.97 (s, 2H)
    • Mass spectrum: [M+1]+ = 187

    This method is noted for its environmental friendliness, safety, and scalability for industrial production.

    Synthesis of the Quinoxalinone Core

    The quinoxalinone moiety (2(1H)-quinoxalinone) is typically synthesized via condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds or their equivalents.

    Typical Synthetic Route

    • Starting materials: o-Phenylenediamine and diethyl oxalate.
    • Procedure:

      • Reflux o-phenylenediamine with diethyl oxalate for about 1 hour.
      • Cool the reaction mixture to precipitate 1,4-dihydroquinoxaline-2,3-dione.
      • Filter, wash, and dry the solid.
      • Recrystallize from suitable solvents (e.g., DMF) to obtain pure quinoxaline-2,3-diol derivatives.
    • Further functionalization:

      • Chlorination of quinoxaline-2,3-diol with phosphorus oxychloride (POCl₃) under reflux to yield 2,3-dichloroquinoxaline.
      • Subsequent substitution reactions (e.g., hydrazine hydrate treatment) can modify the quinoxaline ring for further derivatization.

    This approach yields quinoxaline derivatives with high purity and good yields (up to 90% for diol formation, 85% for dichloroquinoxaline).

    Coupling and Functionalization to Form 3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone

    The final target compound involves attaching the 3,4-dihydroxy-2-chlorophenyl moiety to the quinoxalinone core at the 3-position, followed by nitration at the 5-position of the phenyl ring.

    Proposed Synthetic Strategy

    • Step 1: Formation of 3-substituted quinoxalinone by nucleophilic substitution or condensation of the quinoxalinone core with the prepared 3,4-dihydroxy-2-chloroacetophenone derivative.
    • Step 2: Controlled nitration of the phenyl ring to introduce the nitro group at the 5-position without affecting the quinoxalinone core or other sensitive groups.

    Literature Insights

    • Recent patents describe methods for synthesizing 3-substituted quinoxaline-2(1H)-ketone derivatives via condensation reactions under mild conditions, which can be adapted for this compound.
    • Nitration typically employs dilute nitric acid or mixed acid under controlled temperature to avoid over-nitration or degradation.

    Summary Table of Preparation Methods

    Step Reaction Conditions Key Reagents/Materials Yield/Purity Notes
    Preparation of 3,4-dihydroxy-2'-chloroacetophenone Catechol + chloroacetic acid + SOCl₂, 80 °C, 5 h Catechol, chloroacetic acid, thionyl chloride 60–80%, >99% purity Industrially scalable, environmentally friendly
    Synthesis of quinoxalinone core o-Phenylenediamine + diethyl oxalate, reflux 1 h o-Phenylenediamine, diethyl oxalate ~90% Recrystallization from DMF
    Chlorination of quinoxalinone POCl₃ reflux, 90 min Phosphorus oxychloride ~85% Precursor for substitution
    Coupling and nitration Condensation + nitration under controlled conditions Prepared intermediates, nitric acid Variable Requires optimization for regioselectivity

    Research Findings and Considerations

    • The purity and yield of the 3,4-dihydroxy-2'-chloroacetophenone intermediate are critical for the success of subsequent coupling reactions.
    • The use of thionyl chloride in the first step facilitates in situ formation of chloroacetyl chloride, enhancing reaction efficiency.
    • Recrystallization steps are essential to remove impurities and achieve >99% purity, confirmed by HPLC and NMR.
    • The quinoxalinone core synthesis is well-established, with high yields and straightforward purification.
    • Nitration requires careful control to avoid multiple substitutions or degradation of sensitive hydroxyl groups.
    • The overall synthetic route is modular, allowing for potential modifications to optimize yield and selectivity.

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